N-(2,4-dichlorobenzyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorobenzyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound characterized by the presence of dichlorobenzyl, fluoro, and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 2,4-dichlorobenzyl chloride, undergoes a nucleophilic substitution reaction with an appropriate amine to form the dichlorobenzyl intermediate.
Introduction of the Fluoro Group: The intermediate is then subjected to a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoro group.
Formation of the Methylsulfonyl Aniline: The next step involves the reaction of the fluoro intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine to form the methylsulfonyl aniline derivative.
Final Coupling Reaction: The final step is the coupling of the methylsulfonyl aniline derivative with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzyl or aniline derivatives.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Research: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methylsulfonyl groups enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorobenzyl)-2-[3-chloro(methylsulfonyl)anilino]acetamide
- N-(2,4-dichlorobenzyl)-2-[3-fluoro(ethylsulfonyl)anilino]acetamide
- N-(2,4-dichlorobenzyl)-2-[3-fluoro(methylsulfonyl)phenyl]acetamide
Uniqueness
N-(2,4-dichlorobenzyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the specific combination of dichlorobenzyl, fluoro, and methylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15Cl2FN2O3S |
---|---|
Molecular Weight |
405.3g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(3-fluoro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H15Cl2FN2O3S/c1-25(23,24)21(14-4-2-3-13(19)8-14)10-16(22)20-9-11-5-6-12(17)7-15(11)18/h2-8H,9-10H2,1H3,(H,20,22) |
InChI Key |
SPNKLRNAGQZTIB-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCC1=C(C=C(C=C1)Cl)Cl)C2=CC(=CC=C2)F |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=C(C=C(C=C1)Cl)Cl)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.